For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3,3-Diphenylpropionyl Chloride (CAS 37089-77-3)
Introduction and Overview
3,3-Diphenylpropionyl chloride, with CAS number 37089-77-3, is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical sector.[1][2] Its structure, featuring a diphenyl moiety, imparts specific steric and electronic properties that are leveraged in the design of bioactive compounds. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a focus on practical insights for laboratory and developmental settings.
The significance of 3,3-diphenylpropionyl chloride lies in its utility as a building block for compounds with therapeutic potential, including cardioprotectants and analogs of 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide), a known muscarinic antagonist.[1][2] More recently, it has gained attention as a key intermediate in the synthesis of fendiline analogs, which are under investigation as potential antileukemic agents and inhibitors of KRAS, a protein frequently mutated in various cancers.[3][4][5][6] Furthermore, its application extends to the development of novel 3,3-diphenylpropionic acid derivatives with significant analgesic and anti-inflammatory properties.[7]
This guide is structured to provide a holistic understanding of 3,3-diphenylpropionyl chloride, from the synthesis of its precursor to its application in multi-step synthetic routes. It is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 3,3-diphenylpropionyl chloride are crucial for its handling, storage, and use in chemical reactions.
Table 1: Physicochemical Properties of 3,3-Diphenylpropionyl Chloride
| Property | Value | Source(s) |
| CAS Number | 37089-77-3 | [1][2][8] |
| Molecular Formula | C₁₅H₁₃ClO | [1][2][8] |
| Molecular Weight | 244.72 g/mol | [1][2] |
| Appearance | White Solid | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate.[1][2] Reacts with water and other protic solvents. |
Spectroscopic Characteristics
-
¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.1-7.4 ppm) corresponding to the ten protons of the two phenyl groups. A triplet corresponding to the single proton at the 3-position would likely appear further upfield, coupled to the adjacent methylene protons. The methylene protons at the 2-position would likely appear as a doublet.
-
¹³C NMR: The spectrum would show multiple signals in the aromatic region (125-145 ppm). The carbonyl carbon of the acyl chloride would be significantly downfield (typically >170 ppm). Signals for the methine and methylene carbons would also be present.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of an acyl chloride is expected in the region of 1780-1815 cm⁻¹. C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule, as well as C=C stretching for the phenyl groups, would also be observed.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of COCl and other characteristic fragments of the diphenylpropyl moiety.
Synthesis of 3,3-Diphenylpropionyl Chloride
The synthesis of 3,3-diphenylpropionyl chloride is a two-stage process, beginning with the preparation of its carboxylic acid precursor, 3,3-diphenylpropanoic acid.
Part A: Synthesis of the Precursor, 3,3-Diphenylpropanoic Acid
A common method for the synthesis of 3,3-diphenylpropanoic acid is the Friedel-Crafts type reaction between cinnamic acid and benzene. This reaction is typically catalyzed by a strong acid.
Reaction Overview:
Cinnamic acid reacts with an excess of benzene in the presence of a catalyst, such as an ionic liquid or a strong protic acid like sulfuric acid, to yield 3,3-diphenylpropanoic acid.[9][10]
Detailed Experimental Protocol (Representative):
-
To a stirred mixture of benzene (acting as both reactant and solvent) and an ionic liquid catalyst (e.g., chloro-1-methyl-3-butylimidazole-aluminium trichloride), heat the solution to 70-80°C.[9]
-
Slowly add cinnamic acid to the heated mixture in portions over a period of 30-60 minutes.[9]
-
After the addition is complete, reflux the reaction mixture for 2-4 hours.[9]
-
Upon completion of the reaction, cool the mixture and quench with water.
-
Separate the organic layer and remove the excess benzene by distillation under reduced pressure.
-
The resulting crude solid product can be purified by recrystallization from a suitable solvent, such as methanol, to yield pure 3,3-diphenylpropanoic acid.[9] An 81-82% yield has been reported for this method.[9]
Caption: Mechanism of acyl chloride formation using thionyl chloride.
Reactivity and Synthetic Applications
The primary utility of 3,3-diphenylpropionyl chloride is as a potent acylating agent. The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Core Reactivity
3,3-Diphenylpropionyl chloride readily reacts with a wide range of nucleophiles, including alcohols, amines, and carbanions, to introduce the 3,3-diphenylpropionyl moiety. These reactions typically proceed via a nucleophilic acyl substitution mechanism.
Application in the Synthesis of Bioactive Molecules
-
Synthesis of Fendiline Analogs: Fendiline is an L-type calcium channel blocker that has been identified as a selective inhibitor of K-Ras localization to the plasma membrane. [5][6]3,3-Diphenylpropionyl chloride is a key starting material for the synthesis of fendiline and its analogs. The synthesis generally involves the acylation of an appropriate amine with 3,3-diphenylpropionyl chloride, followed by reduction of the resulting amide to the corresponding amine.
-
Synthesis of Novel Analgesic and Anti-inflammatory Agents: Research has shown that new series of 3,3-diphenylpropionic acid derivatives, synthesized from 3,3-diphenylpropionyl chloride, exhibit significant analgesic and anti-inflammatory activities. [7]These syntheses involve the reaction of 3,3-diphenylpropionyl chloride with various aromatic secondary amines. [7] Example Reaction Scheme: Acylation of an Amine
The reaction of 3,3-diphenylpropionyl chloride with a primary or secondary amine in the presence of a base (to neutralize the HCl byproduct) yields the corresponding amide. This is a common step in the synthesis of the aforementioned bioactive molecules.
Caption: General acylation reaction using 3,3-diphenylpropionyl chloride.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3,3-diphenylpropionyl chloride is not widely available, its hazards can be reliably inferred from the SDS of closely related compounds such as 3-phenylpropionyl chloride and propionyl chloride. [11][12][13][14][15]Acyl chlorides as a class are corrosive, moisture-sensitive, and lachrymatory.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage. [13]* Toxic: Harmful or toxic if inhaled. [11][13]* Moisture Sensitive: Reacts with water and moisture to produce corrosive hydrogen chloride gas.
-
Lachrymator: Causes tearing of the eyes. Table 2: Safety and Handling Precautions
| Precaution Category | Recommended Actions |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work in a well-ventilated fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture. |
| In case of a Spill | Absorb with an inert, dry material and place in an appropriate container for waste disposal. Do not use water to clean up spills. |
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [11]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [11]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [11] Storage and Disposal:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and bases. Keep the container tightly sealed and under an inert atmosphere.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Unused material should be treated as hazardous waste.
Conclusion
3,3-Diphenylpropionyl chloride is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its utility in constructing complex molecular architectures, particularly those with therapeutic potential, underscores its importance in modern drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in a research and development setting. This guide has provided a detailed technical overview to assist scientists and researchers in leveraging the synthetic potential of this important building block.
References
- Spectra data of compounds.
- CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents.
- 3,3-Diphenylpropionyl Chloride - Data Sheet - United States Biological.
- Procedure - Organic Syntheses.
- 3,3-Diphenylpropionyl chloride | C15H13ClO | CID 3015893 - PubChem.
- A SYNTHESIS OF 3,3-DIARYLPROPIONIC ACIDS USING PHOSPHORIC ACID AS CATALYST - Sabinet African Journals.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - TCI Chemicals.
- Friedel–Crafts Acylation - Sigma-Aldrich.
- 3,3-Diphenylpropionyl Chloride_其他 - 德威钠.
- Acid to Acid Chloride - Common Conditions.
- Friedel-Crafts Acylation with Practice Problems - Chemistry Steps.
- Friedel-Crafts Acylation - YouTube.
- 3 Phenyl Propionyl Chloride - novaphene.
- Chemical Synthesis and Characterization - bioRxiv.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.
- Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide.
- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure.
- α,β-DIPHENYLPROPIONIC ACID - Organic Syntheses Procedure.
- Aryl Propionic acid derivatives | Request PDF - ResearchGate.
- 3-Phenylpropionyl Chloride 645-45-4 | Tokyo Chemical Industry Co., Ltd.(APAC).
- Synthesis and Evaluation of 2-Substituted Fendiline Analogues as Antileukemics.
- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data.
- Propose a synthesis for 3-phenylpropanoic acid using benzene as a... - Pearson.
- Synthesis and Applications of 3-Cyclopentylpropionyl Chloride - ZHC Chemical Co.,Ltd.
- Scaffold repurposing of fendiline: Identification of potent KRAS plasma membrane localization inhibitors - PubMed.
- CA2769498C - Process for obtaining 3,3-diphenylpropylamines - Google Patents.
- Synthesis and Application of Propionyl chloride - ChemicalBook.
- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - MDPI.
- Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes - MDPI.
- Fendiline Hydrochloride | Ras GTPases - Tocris Bioscience.
- CN117209377B - Continuous synthesis method of propionyl chloride - Google Patents.
- Fendiline | L-type Calcium Channel Blocker - MedchemExpress.com.
- Benzenepropanoyl chloride - the NIST WebBook.
- 3-Cyclopentylpropionyl chloride | C8H13ClO | CID 66039 - PubChem.
- 3,3-Diphenylpropylamine derivatives, process for their preparation and use - SciSpace.
- 3-Chloropropionyl chloride(625-36-5) 1H NMR spectrum - ChemicalBook.
- Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central.
Sources
- 1. usbio.net [usbio.net]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Evaluation of 2-Substituted Fendiline Analogues as Antileukemics | Bentham Science [eurekaselect.com]
- 4. Scaffold repurposing of fendiline: Identification of potent KRAS plasma membrane localization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fendiline Hydrochloride | Ras GTPases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 3,3-Diphenylpropionyl chloride | C15H13ClO | CID 3015893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]
- 10. journals.co.za [journals.co.za]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. novaphene.com [novaphene.com]
- 15. 3-Phenylpropionyl Chloride | 645-45-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
